3-(Benzyloxy)-6-iodo-2-methylpyridine
Description
3-(Benzyloxy)-6-iodo-2-methylpyridine is a halogenated pyridine derivative characterized by a benzyloxy group at the 3-position, an iodine atom at the 6-position, and a methyl group at the 2-position of the pyridine ring. The benzyloxy group enhances stability and modulates electronic properties, making it valuable for drug discovery and material science applications.
Properties
Molecular Formula |
C13H12INO |
|---|---|
Molecular Weight |
325.14 g/mol |
IUPAC Name |
6-iodo-2-methyl-3-phenylmethoxypyridine |
InChI |
InChI=1S/C13H12INO/c1-10-12(7-8-13(14)15-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChI Key |
IVHNYYQKLAONDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)I)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Position : The placement of iodine and benzyloxy groups significantly impacts reactivity. For example, 4-(Benzyloxy)-3-iodopyridine lacks steric hindrance at the 3-position, enabling faster nucleophilic substitutions compared to the 6-iodo isomer.
Functional Group Effects : Replacement of benzyloxy (-OBn) with hydroxyl (-OH) (e.g., 3-Hydroxy-2-iodo-6-methylpyridine ) increases polarity but reduces stability under acidic conditions.
Physicochemical Properties
While exact data for this compound (e.g., Log Kow, water solubility) are unavailable in the provided evidence, comparisons can be inferred:
Preparation Methods
Competing Pathways in Direct Alkylation
-
N-Benzylation : Occurs when excess benzyl bromide is present, forming quaternary ammonium salts. Mitigated by using K₂CO₃ instead of stronger bases like NaOH.
-
Ring Hydrolysis : The electron-deficient pyridine ring undergoes hydrolysis at pH > 10. Maintaining neutral to slightly basic conditions (pH 7–8) suppresses this.
Q & A
Basic: What are the recommended synthetic routes for preparing 3-(Benzyloxy)-6-iodo-2-methylpyridine, and how can reaction efficiency be optimized?
A practical approach involves starting with a 2-methylpyridine derivative. The benzyloxy group can be introduced via nucleophilic substitution using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). For iodination, N-iodosuccinimide (NIS) with a catalytic Lewis acid (e.g., FeCl₃) at 0–5°C in an inert atmosphere is effective. Reaction efficiency is improved by controlling stoichiometry (1.2 eq NIS), monitoring progress via TLC, and isolating the product via column chromatography. A similar iodination strategy achieved 69% yield in a related pyridine derivative .
Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?
Key techniques include:
- 1H/13C NMR : To confirm substitution patterns (e.g., benzyloxy protons at δ5.18 ppm, aromatic protons in the pyridine ring).
- High-Resolution Mass Spectrometry (HRMS) : For precise molecular ion verification (expected [M+H]⁺ ~ 356.03 g/mol).
- HPLC-UV : Purity assessment at 254 nm (>95% purity threshold).
Refer to analogous characterization in , where NMR and ESI-MS were successfully applied .
Advanced: How do steric and electronic effects of the benzyloxy and iodo substituents influence further functionalization reactions (e.g., cross-coupling)?
The iodo group is a strong electron-withdrawing substituent, activating the pyridine ring for electrophilic substitution or cross-coupling (e.g., Suzuki-Miyaura). However, the benzyloxy group at the 3-position introduces steric hindrance, potentially slowing reactions at adjacent sites. To mitigate this, use bulky palladium catalysts like Pd(dppf)Cl₂ and elevated temperatures (80–100°C). Comparative studies with bromo/iodo derivatives (e.g., ’s 3-(Benzyloxy)-2-bromo-6-iodopyridine) suggest halogen exchange protocols may also be viable .
Advanced: What strategies are recommended for resolving contradictions in spectroscopic data during structural elucidation?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton and proton-carbon couplings.
- X-ray Crystallography : Definitive structural confirmation if single crystals are obtainable.
- Computational Modeling (DFT) : Predicts NMR chemical shifts and optimizes geometry. Cross-reference with structurally similar compounds, such as those in and , to validate assignments .
Advanced: How should researchers design stability studies to assess storage conditions for this compound?
- Accelerated Degradation Studies : Expose the compound to varying pH (1–13), temperatures (40–60°C), and light conditions. Monitor decomposition via HPLC.
- Long-Term Storage : Store in amber vials under argon at –20°C to prevent iodobenzene byproduct formation. Safety guidelines in recommend avoiding moisture and direct light .
Advanced: What computational methods can predict the reactivity of this compound in metal-catalyzed reactions?
- Density Functional Theory (DFT) : Models electron density distribution and transition states for reactions like C–I bond activation. Software tools (Gaussian, ORCA) calculate Fukui indices to identify reactive sites.
- Molecular Dynamics (MD) Simulations : Predict steric effects of the benzyloxy group in catalytic cycles. Insights from ’s synthesis pathway can guide hypotheses about reaction mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
